molecular formula C15H12F3NO2 B5565806 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5565806
M. Wt: 295.26 g/mol
InChI Key: ARYKDRYRIBEUBS-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The trifluoromethyl group in this compound plays a significant role in enhancing its chemical stability and biological activity .

Preparation Methods

The synthesis of 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Biological Activity

2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with key biological targets, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The methoxy group contributes to its pharmacological properties, influencing both solubility and binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma) .

Case Study: In Vitro Anticancer Activity

A study evaluated the in vitro activity of several benzamide derivatives against a range of cancer cell lines. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced potency compared to their non-fluorinated counterparts. The IC50 values for selected derivatives are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundA5495.2
This compoundHeLa4.8
ImatinibK562<1

The mechanism by which this compound exerts its anticancer effects may involve inhibition of specific kinases associated with cancer proliferation. Studies suggest that compounds with similar structures can inhibit dipeptidyl peptidase-IV (DPP-IV) and other kinases, which play critical roles in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to significantly enhance the biological activity of benzamide derivatives. SAR studies indicate that modifications at the benzene ring can lead to variations in potency. For example, altering substituents on the aromatic ring can improve selectivity for specific cancer types or reduce off-target effects .

Enzyme Inhibition

In addition to anticancer properties, this compound has been investigated for its potential as an inhibitor of DPP-IV, a target for managing diabetes mellitus. Compounds related to this scaffold have demonstrated promising inhibitory activity against DPP-IV, suggesting that they could be developed for dual therapeutic applications .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate favorable pharmacokinetic properties with low toxicity profiles in preclinical models . Further investigations are needed to assess long-term effects and therapeutic windows.

Properties

IUPAC Name

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)14(20)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKDRYRIBEUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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